

Solubility and melting point of 2-Methoxy-5-nitrobenzoic acid

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Compound of Interest

Compound Name: 2-Methoxy-5-nitrobenzoic acid

Cat. No.: B1331472

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An In-depth Technical Guide on the Solubility and Melting Point of 2-Methoxy-5-nitrobenzoic Acid

This technical guide provides a comprehensive overview of the key physicochemical properties—specifically the melting point and solubility—of **2-Methoxy-5-nitrobenzoic acid** (CAS No: 40751-89-1). Intended for researchers, scientists, and professionals in drug development, this document outlines its known physical constants, details established experimental protocols for their determination, and provides logical workflows for these analytical procedures.

Physicochemical Data Summary

Understanding the melting point and solubility is critical for the purification, formulation, and application of **2-Methoxy-5-nitrobenzoic acid** in synthetic chemistry and pharmaceutical development.

Melting Point

The melting point of a crystalline solid is a crucial indicator of its purity. For a pure substance, melting occurs over a narrow temperature range. The reported melting point for **2-Methoxy-5-nitrobenzoic acid** is summarized below.

Table 1: Reported Melting Point of **2-Methoxy-5-nitrobenzoic acid**

Property	Reported Value (°C)
Melting Point	155 - 158

| Melting Point | 157 - 163^[1] |

Solubility

Solubility data is fundamental for designing reaction conditions, developing purification methods like recrystallization, and formulating dosage forms. While sources note that the methoxy and nitro functional groups enhance the compound's reactivity and solubility, specific quantitative data for **2-Methoxy-5-nitrobenzoic acid** is not readily available in the surveyed literature.^[1]

For reference and comparative purposes, the table below presents quantitative solubility data for 3-Nitrobenzoic acid, a structurally related compound. This data, determined experimentally across a range of temperatures, can offer valuable insights into solvent selection for nitro-substituted benzoic acids. The solubility of these compounds generally increases with temperature.

Table 2: Reference Solubility Data - Mole Fraction (x) of 3-Nitrobenzoic Acid in Various Solvents

Temperature (K)	Methanol	Ethanol	Ethyl Acetate	Acetonitrile	Dichloromethane	Toluene	Water
273.15	0.133	0.088	0.065	0.048	0.012	0.005	0.0003
283.15	0.178	0.121	0.091	0.068	0.018	0.008	0.0004
293.15	0.235	0.163	0.125	0.094	0.026	0.012	0.0006
303.15	0.306	0.218	0.169	0.128	0.038	0.018	0.0008
313.15	0.392	0.287	0.226	0.173	0.054	0.027	0.0011
323.15	0.495	0.373	0.299	0.231	0.077	0.040	0.0015

Data sourced from a study on benzoic acid and its nitro-derivatives.

Experimental Protocols

The following sections provide detailed, standardized laboratory procedures for the determination of the melting point and solubility of a solid organic compound such as **2-Methoxy-5-nitrobenzoic acid**.

Protocol 1: Melting Point Determination (Capillary Method)

This method is the most common technique for the accurate determination of the melting point of a crystalline solid.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a sharp, narrow temperature range. Impurities typically depress and broaden this range.

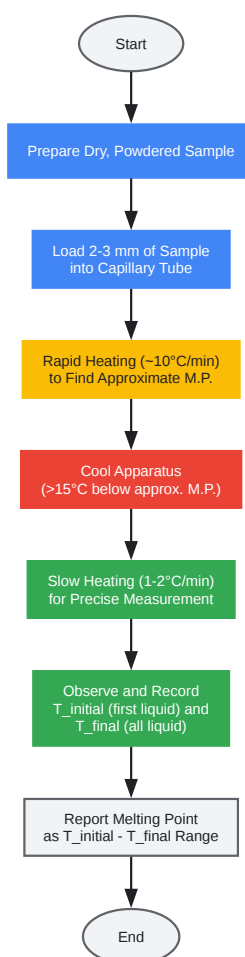
Apparatus and Materials:

- Melting point apparatus (e.g., Mel-Temp, Thiele tube)
- Calibrated thermometer or digital temperature probe
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula
- Dry sample of **2-Methoxy-5-nitrobenzoic acid**

Methodology:

- Sample Preparation: Ensure the **2-Methoxy-5-nitrobenzoic acid** sample is completely dry, as moisture can depress the melting point. If the crystals are large, gently pulverize them into a fine powder using a mortar and pestle.

- **Capillary Tube Loading:** Tap the open end of a capillary tube onto the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom. The final packed sample height should be 2-3 mm.
- **Apparatus Setup:** Place the loaded capillary tube into the heating block or bath of the melting point apparatus. Position the thermometer or probe to ensure its bulb is level with the sample.
- **Approximate Determination:** Heat the sample at a rapid rate (e.g., 10-15°C per minute) to quickly find an approximate melting range. Note the temperature at which the sample first begins to liquefy and the temperature at which it becomes completely liquid. Allow the apparatus to cool significantly.
- **Accurate Determination:** Prepare a new capillary tube with the sample. Heat rapidly to a temperature approximately 15°C below the previously observed approximate melting point. Then, reduce the heating rate to 1-2°C per minute.
- **Data Recording:** Carefully observe the sample. Record the temperature (T_{initial}) when the first drop of liquid appears. Continue heating slowly and record the temperature (T_{final}) when the last solid particle melts. The melting point is reported as the range from T_{initial} to T_{final} .



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Workflow for Melting Point Determination by the Capillary Method.

Protocol 2: Solubility Determination (Isothermal Shake-Flask Method)

The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.

Principle: An excess amount of the solid solute is agitated in a solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the solute in the resulting saturated solution is then measured, which defines its solubility under those conditions.

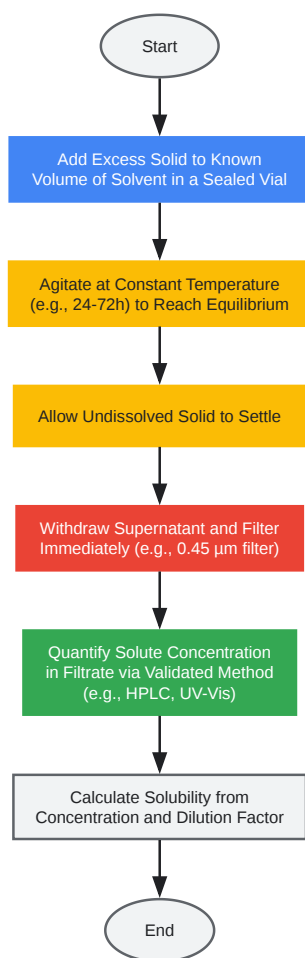
Apparatus and Materials:

- Thermostatically controlled orbital shaker or water bath
- Analytical balance
- Vials or flasks with airtight seals
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 μm PTFE or other compatible material)
- Quantification instrument (e.g., HPLC, UV-Vis Spectrophotometer)
- **2-Methoxy-5-nitrobenzoic acid** sample
- High-purity solvents

Methodology:

- Preparation: Add an excess amount of solid **2-Methoxy-5-nitrobenzoic acid** to a series of vials, each containing a known volume or mass of the desired solvent (e.g., water, ethanol, acetone). "Excess" means that undissolved solid should remain visible after the equilibration period.
- Equilibration: Seal the vials securely and place them in the thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached. To confirm equilibrium, samples can be analyzed at different time points (e.g., 24h and 48h) until the measured concentration is constant.
- Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for several hours to allow the excess solid to sediment.
- Sampling and Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any suspended microcrystals, which would otherwise lead to an overestimation of solubility.

- **Quantification:** Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the concentration of **2-Methoxy-5-nitrobenzoic acid** in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
- **Calculation:** Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in units of mg/mL, g/L, or mol/L. The experiment should be performed in triplicate for each solvent to ensure precision and accuracy.



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Workflow for Solubility Determination by the Shake-Flask Method.

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References

- 1. chemimpex.com [chemimpex.com]
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